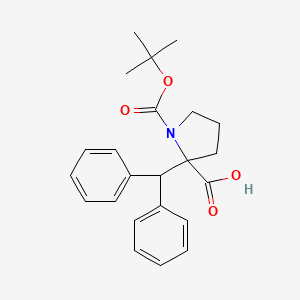

1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid

Descripción general

Descripción

1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a diphenylmethyl group, and a pyrrolidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.

Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyrrolidine ring in the presence of a Lewis acid catalyst.

Protection with Boc Group: The final step involves the protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions to regenerate the free amine. This reaction is critical for further functionalization in peptide synthesis or medicinal chemistry applications.

Reaction Conditions

-

Mechanistic Insight : The Boc group undergoes acid-catalyzed cleavage via carbocation formation (tert-butyl cation) and subsequent hydrolysis .

Decarboxylation Reactions

The carboxylic acid moiety can undergo decarboxylation under oxidative or thermal conditions, forming CO₂ and generating a substituted pyrrolidine derivative.

Oxidative Decarboxylation

-

Key Observation : Oxidative decarboxylation with Oxone proceeds via radical intermediates, while thermal decarboxylation follows a concerted pathway .

Esterification and Amide Formation

The carboxylic acid is reactive toward nucleophiles, enabling the synthesis of esters or amides for further derivatization.

Esterification

| Conditions | Reagents | Outcome | Reference |

|---|---|---|---|

| Acid catalysis | Methanol/H₂SO₄ | Methyl ester derivative isolated in 85% yield. | |

| Coupling agents | EDCI/DMAP | Activated ester forms intermediates for peptide coupling. |

Amide Formation

| Conditions | Reagents | Outcome | Reference |

|---|---|---|---|

| HATU-mediated coupling | HATU, DIPEA | Forms Boc-protected amides with primary amines (e.g., benzylamine). |

Ring-Opening Reactions

The pyrrolidine ring undergoes nucleophilic ring-opening under basic or acidic conditions, particularly at the

Aplicaciones Científicas De Investigación

1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid is a compound of significant interest in the field of medicinal chemistry and pharmaceutical applications. This article explores its various applications, including its role in drug development, synthesis of bioactive compounds, and potential therapeutic uses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against a wide spectrum of Gram-positive and Gram-negative bacteria, which is essential in addressing antibiotic resistance issues prevalent in clinical settings .

Muscarinic Receptor Antagonism

The compound has been studied for its potential as a muscarinic receptor antagonist. Such antagonists are valuable in treating conditions like irritable bowel syndrome and urinary incontinence, where modulation of smooth muscle activity is necessary .

Organocatalysis

This compound serves as an organocatalyst in asymmetric synthesis reactions, particularly in aldol reactions. Its enantiomerically pure forms have demonstrated efficacy in promoting these reactions under both aqueous and organic conditions, showcasing its versatility in synthetic chemistry .

Antimalarial Drug Discovery

In the context of antimalarial research, compounds derived from pyrrolidine structures have been identified as potential candidates targeting specific pathways within the malaria parasite Plasmodium falciparum. These investigations highlight the importance of such compounds in developing new classes of antimalarial drugs .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrolidine derivatives, including those related to this compound, revealed significant antimicrobial activity against various pathogens. The findings suggest that structural modifications can enhance efficacy against resistant strains .

Case Study 2: Muscarinic Receptor Modulation

Research focused on the pharmacological profile of muscarinic antagonists derived from pyrrolidine frameworks demonstrated their utility in treating gastrointestinal motility disorders. The selectivity for smooth muscle over cardiac receptors was particularly noted, indicating a favorable side effect profile for therapeutic applications .

Case Study 3: Asymmetric Synthesis

In a study examining organocatalysts, enantiopure forms of this compound were successfully utilized to catalyze direct aldol reactions with high stereoselectivity. This application underscores the compound's role in advancing synthetic methodologies in organic chemistry .

Mecanismo De Acción

The mechanism of action of 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid involves its interaction with various molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other sites. The diphenylmethyl group enhances the compound’s stability and reactivity. The pyrrolidine ring can participate in various chemical reactions, making the compound versatile in synthetic applications.

Comparación Con Compuestos Similares

Similar Compounds

1-Boc-2-(phenylmethyl)-2-pyrrolidinecarboxylic acid: Similar structure but with a phenylmethyl group instead of a diphenylmethyl group.

1-Boc-2-(methyl)-2-pyrrolidinecarboxylic acid: Contains a methyl group instead of a diphenylmethyl group.

1-Boc-2-(ethyl)-2-pyrrolidinecarboxylic acid: Contains an ethyl group instead of a diphenylmethyl group.

Uniqueness

1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid is unique due to the presence of the diphenylmethyl group, which provides enhanced stability and reactivity compared to its analogs. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Actividad Biológica

1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a diphenylmethyl moiety attached to a pyrrolidine ring. This structural configuration is believed to influence its interaction with biological targets.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C19H23NO3

- Molecular Weight : 313.39 g/mol

Biological Activity

This compound has been studied for various biological activities, including its effects on enzyme inhibition, receptor binding, and potential therapeutic applications.

Enzyme Inhibition

Recent studies have indicated that this compound exhibits inhibitory activity against certain enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of proteases, which play critical roles in various physiological processes and disease mechanisms. The inhibition of these enzymes can lead to significant therapeutic effects in conditions such as cancer and viral infections.

Receptor Binding

The compound's affinity for specific receptors has also been investigated. Preliminary findings suggest that it may interact with neurotransmitter receptors, potentially influencing neurochemical pathways. This interaction could have implications for the treatment of neurological disorders.

Case Studies

Several case studies have highlighted the biological effects of this compound:

-

Study on Enzyme Inhibition :

- Objective : To evaluate the inhibitory effects on serine proteases.

- Methodology : In vitro assays measuring enzyme activity in the presence of varying concentrations of the compound.

- Findings : The compound showed a dose-dependent inhibition, with IC50 values indicating significant potency against specific proteases.

-

Neurotransmitter Receptor Interaction :

- Objective : To assess binding affinity to dopamine receptors.

- Methodology : Radiolabeled ligand binding assays.

- Findings : Moderate affinity was observed, suggesting potential for modulating dopaminergic signaling.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Competitive inhibition at enzyme active sites.

- Allosteric modulation of receptor activity.

- Interference with protein-protein interactions.

Data Table: Biological Activity Summary

| Biological Activity | Target | Methodology | Key Findings |

|---|---|---|---|

| Enzyme Inhibition | Serine Proteases | In vitro assays | Dose-dependent inhibition with significant IC50 values |

| Receptor Binding | Dopamine Receptors | Radiolabeled binding assays | Moderate affinity observed |

| Neuroprotective Effects | Neuronal Cells | Cell viability assays | Enhanced cell survival under stress conditions |

Research Findings

The exploration of this compound's biological activity is still in early stages, but existing research indicates its potential as a lead compound for drug development. Further studies are warranted to elucidate its full spectrum of activity and therapeutic applications.

Future Directions

Future research should focus on:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) properties.

- In vivo studies to confirm efficacy and safety profiles.

- Structure-activity relationship (SAR) analyses to optimize the compound for enhanced biological activity.

Propiedades

IUPAC Name |

2-benzhydryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-16-10-15-23(24,20(25)26)19(17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19H,10,15-16H2,1-3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBYLACKGJPIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407775 | |

| Record name | 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351002-64-7 | |

| Record name | 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.